molecular formula C22H27NO6 B11016215 trans-4-[({[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11016215
M. Wt: 401.5 g/mol
InChI Key: XSZBMKCCHHTLGD-UHFFFAOYSA-N
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Description

trans-4-[({[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound featuring a cyclohexane ring, a coumarin derivative, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[({[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Coumarin Derivative: The coumarin moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Attachment of the Acetyl Group: The coumarin derivative is then reacted with acetic anhydride to introduce the acetyl group.

    Amidation Reaction: The acetylated coumarin is reacted with an amine to form the amide linkage.

    Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized through a series of reactions, including halogenation and subsequent nucleophilic substitution to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener, more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the coumarin ring, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

    Fluorescent Probes: The coumarin moiety can be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Material Science: Used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The coumarin moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by mimicking the natural substrate, binding to the active site, and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

    Warfarin: Another coumarin derivative used as an anticoagulant.

    Dicoumarol: A naturally occurring anticoagulant.

    4-Hydroxycoumarin: A precursor to various anticoagulant drugs.

Uniqueness

trans-4-[({[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid is unique due to its combination of a coumarin moiety with a cyclohexane ring and multiple functional groups, which confer distinct chemical and biological properties not found in simpler coumarin derivatives.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

4-[[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H27NO6/c1-12-8-17(20-13(2)14(3)22(27)29-18(20)9-12)28-11-19(24)23-10-15-4-6-16(7-5-15)21(25)26/h8-9,15-16H,4-7,10-11H2,1-3H3,(H,23,24)(H,25,26)

InChI Key

XSZBMKCCHHTLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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